molecular formula C4H3F3O3 B3007283 4,4,4-Trifluoro-2-oxobutanoic acid CAS No. 84638-15-3

4,4,4-Trifluoro-2-oxobutanoic acid

Cat. No.: B3007283
CAS No.: 84638-15-3
M. Wt: 156.06
InChI Key: IXGAKEYUIVMAER-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-oxobutanoic acid: is an organic compound with the molecular formula C4H3F3O3 . It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a butanoic acid chain, with a keto group at the second carbon position. This compound is notable for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4,4-Trifluoro-2-oxobutanoic acid can be synthesized through several methods:

    Reaction of this compound chloride with sodium acetate: This method involves the acylation of sodium acetate with this compound chloride under controlled conditions.

    Reaction of this compound anhydride with acetylacetone: This method involves the reaction of the anhydride form of the compound with acetylacetone.

    Reaction of this compound with acetylacetone: This method involves the direct reaction of the acid with acetylacetone.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, with careful control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common for quality control.

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-2-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4,4-Trifluoro-2-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those involving fluorinated analogs.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-oxobutanoic acid involves its ability to act as a chelating agent, binding to metal ions and forming stable complexes. This property makes it useful in various chemical reactions, such as the synthesis of metal complexes and the extraction of metal ions from solutions. The molecular targets and pathways involved include interactions with metal ions and participation in catalytic cycles in organic synthesis.

Comparison with Similar Compounds

    4,4,4-Trifluoro-3-oxobutanoic acid: Similar in structure but with a different position of the keto group.

    2-oxo-4,4,4-trifluorobutyric acid sodium salt: A sodium salt derivative of the compound.

    Ethyl 4,4-difluoro-3-oxobutanoate: A related compound with two fluorine atoms instead of three.

Uniqueness: 4,4,4-Trifluoro-2-oxobutanoic acid is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased acidity and reactivity in substitution reactions. This makes it particularly valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals.

Properties

IUPAC Name

4,4,4-trifluoro-2-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3O3/c5-4(6,7)1-2(8)3(9)10/h1H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGAKEYUIVMAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84638-15-3
Record name 4,4,4-trifluoro-2-oxobutanoic acid
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